3-(Aminomethyl)bicyclo[3.2.1]octan-8-one
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Overview
Description
3-(Aminomethyl)bicyclo[3.2.1]octan-8-one is a bicyclic compound with a unique structure that includes an aminomethyl group attached to a bicyclo[3.2.1]octane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with high yields and allows for the control of stereochemistry at the bridged centers.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)bicyclo[3.2.1]octan-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(Aminomethyl)bicyclo[3.2.1]octan-8-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)bicyclo[3.2.1]octan-8-one involves its interaction with molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octan-8-one: Lacks the aminomethyl group, making it less versatile in chemical reactions.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic ring, which imparts different chemical properties and biological activities.
Bicyclo[3.3.1]nonane: Has a larger ring system, leading to different steric and electronic effects.
Uniqueness
3-(Aminomethyl)bicyclo[3.2.1]octan-8-one is unique due to its combination of a bicyclic core and an aminomethyl group. This structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-(aminomethyl)bicyclo[3.2.1]octan-8-one |
InChI |
InChI=1S/C9H15NO/c10-5-6-3-7-1-2-8(4-6)9(7)11/h6-8H,1-5,10H2 |
InChI Key |
SMYUJEYZSANDBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1C2=O)CN |
Origin of Product |
United States |
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